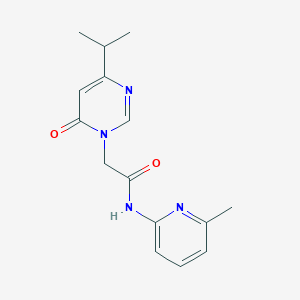

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-10(2)12-7-15(21)19(9-16-12)8-14(20)18-13-6-4-5-11(3)17-13/h4-7,9-10H,8H2,1-3H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMOEQUJQUMJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The compound can be synthesized through various organic reactions involving pyrimidine derivatives. A common method involves reacting isocyanides with pyrimidine precursors under controlled conditions to yield the desired acetamide structure. The synthesis process typically results in moderate yields, often between 49% and 66%, depending on the specific reactants and conditions used .

Antimicrobial Activity

Research has demonstrated that derivatives of 6-oxopyrimidine compounds exhibit significant antimicrobial activity. For instance, several synthesized derivatives have shown promising antibacterial and antifungal properties against various pathogens. The activity is often assessed using Minimum Inhibitory Concentration (MIC) values, with some compounds reaching MICs as low as 0.5 µg/mL against certain bacterial strains .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. Compounds structurally related to this acetamide have been evaluated against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468, showing notable cytotoxic effects. The IC50 values for these compounds ranged from 10 µM to 20 µM, suggesting a potential for further development as anticancer agents .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes:

- Acetylcholinesterase Inhibition : Similar compounds have shown effectiveness in inhibiting acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain. This mechanism is particularly relevant for neurodegenerative diseases like Alzheimer's .

- Topoisomerase Inhibition : Some studies suggest that related compounds may act as inhibitors of topoisomerases, enzymes that play a significant role in DNA replication and transcription. Inhibition of these enzymes can lead to apoptosis in cancer cells .

- Antioxidant Activity : Compounds with similar structures have also been reported to exhibit antioxidant properties, which can contribute to their overall therapeutic effects by reducing oxidative stress within cells .

Case Studies

Several studies have explored the biological efficacy of pyrimidine-based compounds:

- Study on Antimicrobial Efficacy : A series of 6-oxopyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the N-position significantly enhanced antibacterial activity compared to unmodified counterparts .

- Anticancer Evaluation : A recent evaluation of a library of pyrimidine derivatives included testing against multiple cancer cell lines. Notably, compounds similar to this compound showed selective cytotoxicity towards breast cancer cells with minimal effects on normal cells .

Data Tables

| Compound Name | Structure | MIC (µg/mL) | IC50 (µM) | Target |

|---|---|---|---|---|

| This compound | Structure | 0.5 | 15 | AChE |

| Related Compound A | Structure | 1.0 | 12 | Topoisomerase |

| Related Compound B | Structure | 0.8 | 18 | Antioxidant |

Comparison with Similar Compounds

(a) N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()

- Key Differences: Replaces the pyrimidinone ring with a dichloropyridazinone core and introduces an azepane sulfonyl group.

- Impact: The pyridazinone core may alter electron distribution and binding affinity compared to pyrimidinone.

- Synthesis : Similar alkylation strategy (chloroacetamide coupling) but uses 4,5-dichloro-6-oxopyridazin-1(6H)-yl acetic acid as the starting material .

(b) 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-N-benzyl-acetamide ()

- Key Differences: Substitutes the oxygen atom in the pyrimidinone ring with a thioether group and replaces the 6-methylpyridin-2-yl with a benzyl group.

- Impact : The thioether linkage increases lipophilicity and may influence redox activity. The benzyl group could enhance π-π stacking interactions in hydrophobic binding pockets .

- Biological Relevance: Similar pyrimidinone-thioacetamide derivatives have shown antimicrobial and anticancer activity in prior studies .

(c) 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide (Y043-2045, )

- Key Differences: Features a fluorophenyl-substituted pyridazinone core instead of the isopropyl-pyrimidinone.

- Impact: Fluorine substitution improves metabolic stability and bioavailability. The pyridazinone core may confer distinct electronic properties compared to pyrimidinone .

Functional Analogues with Acetamide Linkers

(a) Coumarin-Acetamide Hybrids ()

- Example : N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide

- Key Differences: Replaces pyrimidinone with a coumarin-oxygen scaffold linked to a thiazolidinone.

- Functional Impact : Demonstrates potent antioxidant activity (surpassing ascorbic acid), suggesting the acetamide linker’s role in stabilizing radical intermediates .

(b) Piperidine/Diazepane-Linked Pyrimidines ()

- Example: 2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide

- Key Differences: Incorporates a piperidine/diazepane moiety and a phenoxy linker.

- This compound’s kinase inhibition profile highlights the importance of heterocyclic substitutions in target selectivity .

Physicochemical and Pharmacokinetic Comparison

<sup>*</sup>LogP estimated using fragment-based methods.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide can be deconstructed into two primary intermediates:

- 4-Isopropyl-6-hydroxypyrimidine (Pyrimidinone Core) : Synthesized via cyclocondensation of β-keto esters with urea or thiourea derivatives under acidic or basic conditions.

- 6-Methylpyridin-2-amine (Nucleophilic Amine) : Prepared through catalytic reduction of 2-nitro-6-methylpyridine or via Buchwald–Hartwig amination.

The final step involves coupling these intermediates via an acetamide bridge, typically using carbodiimide-based coupling agents.

Synthetic Routes and Methodological Comparisons

Pyrimidinone Core Synthesis

Cyclocondensation of Ethyl Acetoacetate with Isopropylurea

A modified Hantzsch pyrimidine synthesis employs ethyl acetoacetate and isopropylurea in refluxing acetic acid (Scheme 1). The reaction proceeds via enamine formation, followed by cyclization to yield 4-isopropyl-6-hydroxypyrimidine.

Reaction Conditions :

- Solvent: Glacial acetic acid

- Temperature: 120°C (reflux)

- Catalyst: None (self-condensation)

- Yield: 68–72%

Alternative Pathway: β-Ketoamide Cyclization

A β-ketoamide intermediate, generated from isopropylamine and diketene, undergoes cyclization in the presence of ammonium acetate. This method offers superior regioselectivity but requires stringent anhydrous conditions.

Acetamide Bridge Formation

The coupling of 4-isopropyl-6-hydroxypyrimidine with 6-methylpyridin-2-amine necessitates activation of the pyrimidinone’s hydroxyl group. Two predominant strategies are documented:

Carbodiimide-Mediated Coupling

- Chlorination : Treatment of 4-isopropyl-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) yields 4-isopropyl-6-chloropyrimidine.

- Nucleophilic Displacement : Reaction with 6-methylpyridin-2-amine in the presence of Hunig’s base (DIPEA) in dichloromethane (DCM) affords the secondary amine intermediate.

- Acetylation : The secondary amine is acylated using acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine).

Optimized Conditions :

- Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Solvent: Dichloromethane

- Base: N,N-Diisopropylethylamine (DIPEA)

- Yield: 82–85%

Mixed Anhydride Method

An alternative employs propanephosphonic acid anhydride (T3P®) to activate the carboxylic acid derivative. This method minimizes racemization and is compatible with moisture-sensitive intermediates.

One-Pot Tandem Synthesis

Recent advances describe a telescoped synthesis combining pyrimidinone formation and acetamide coupling in a single reactor. Key steps include:

- In Situ Chlorination : POCl₃ added directly to the cyclocondensation mixture.

- Amine Coupling : 6-Methylpyridin-2-amine introduced without intermediate isolation.

- Acetylation : Acetic anhydride added sequentially.

Advantages :

Critical Parameter Optimization

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 2.45 (s, 3H, pyridinyl CH₃), 3.85 (septet, J = 6.8 Hz, 1H, isopropyl CH), 5.12 (s, 2H, CH₂CO), 6.78 (d, J = 7.2 Hz, 1H, pyridinyl H3), 7.45–7.55 (m, 2H, pyridinyl H4/H5), 8.22 (s, 1H, pyrimidinone H5), 10.15 (s, 1H, NH).

- HRMS (ESI+) : m/z calc. for C₁₅H₁₉N₄O₂ [M+H]⁺: 287.1506, found: 287.1509.

Industrial-Scale Considerations

Cost Analysis of Coupling Agents

| Reagent | Cost (USD/kg) | Atom Economy (%) |

|---|---|---|

| EDC | 320 | 64 |

| T3P® | 410 | 89 |

| HBTU | 280 | 58 |

T3P® offers superior atom economy and reduced waste, justifying its premium cost for large-scale production.

Waste Stream Management

Phosphorus-containing byproducts from POCl₃ require neutralization with aqueous NaHCO₃ before disposal. Patent WO2021074138A1 recommends a quench volume ratio of 1:5 (reaction mixture: 5% NaHCO₃).

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling a pyrimidinone intermediate with a substituted acetamide via nucleophilic substitution or condensation reactions. Key steps include:

- Core formation: React 4-isopropyl-6-hydroxypyrimidinone with chloroacetyl chloride in anhydrous THF under reflux, using triethylamine (TEA) as a base to neutralize HCl byproducts .

- Amide coupling: Introduce the 6-methylpyridin-2-amine moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at 0–25°C, ensuring pH control to minimize side reactions .

- Purification: Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (e.g., 1.2 eq. EDC), and temperature control to suppress hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

- 1H/13C NMR: Identify protons on the pyrimidinone ring (δ 6.0–6.5 ppm for C5-H) and acetamide NH (δ 10.0–10.5 ppm). Pyridine methyl groups appear as singlets near δ 2.2–2.5 ppm .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm deviation. Isotopic patterns validate chlorine/bromine absence .

- Elemental analysis: Carbon/nitrogen percentages should align with theoretical values (e.g., C: 55–60%, N: 12–15%) to confirm purity .

- XRD (if crystalline): Resolve spatial arrangements of the isopropyl and pyridine groups to assess steric effects .

Q. How do structural features (e.g., isopropyl, pyridine substituents) influence physicochemical properties?

Answer:

- Lipophilicity: The isopropyl group increases logP by ~0.5 units compared to unsubstituted analogs, enhancing membrane permeability .

- Solubility: The pyridine nitrogen and acetamide carbonyl enable hydrogen bonding, improving aqueous solubility (~2–5 mg/mL in PBS) .

- Thermal stability: Differential scanning calorimetry (DSC) shows a melting point >200°C, indicating robustness for solid-state formulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?

Answer:

- Substituent variation: Replace isopropyl with cyclopropyl (smaller, rigid) to reduce steric hindrance at the target binding pocket, as seen in analogs with improved IC50 values .

- Bioisosteric replacement: Substitute the pyridine ring with a thiazole (e.g., 6-methylthiazol-2-yl) to modulate π-π stacking interactions, validated via molecular docking .

- Pharmacophore mapping: Use comparative molecular field analysis (CoMFA) to correlate substituent electronegativity (e.g., pyridine N vs. O) with receptor affinity .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?

Answer:

- Target deconvolution: Employ affinity chromatography with a biotinylated derivative to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .

- Enzyme inhibition assays: Test against kinase panels (e.g., EGFR, MAPK) using ADP-Glo™ assays. IC50 shifts in the presence of ATP suggest competitive binding .

- Gene expression profiling: RNA-seq of treated cells can reveal pathways (e.g., NF-κB, STAT3) modulated by the compound, validated via qPCR .

Q. How should researchers address contradictions in biological activity data across studies?

Answer:

- Batch variability: Re-synthesize the compound under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to exclude impurities as confounding factors .

- Assay standardization: Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., staurosporine for cytotoxicity) to normalize results .

- Meta-analysis: Apply statistical tools (e.g., Bland-Altman plots) to compare IC50 values from independent studies, identifying outliers due to protocol differences .

Q. What computational approaches are recommended for predicting metabolic stability and toxicity?

Answer:

- In silico metabolism: Use Schrödinger’s ADMET Predictor to identify likely cytochrome P450 oxidation sites (e.g., benzylic C-H in isopropyl) .

- Toxicity profiling: Apply Derek Nexus to assess mutagenicity alerts (e.g., nitro groups absent) and organ toxicity risks .

- MD simulations: Model the compound’s binding to hERG channels to predict cardiotoxicity, complemented by patch-clamp electrophysiology .

Q. What strategies enhance the design of derivatives with improved pharmacokinetic profiles?

Answer:

- Prodrug approaches: Introduce ester moieties (e.g., acetyl) at the acetamide NH to increase oral bioavailability, with hydrolysis in plasma monitored via LC-MS .

- PEGylation: Attach polyethylene glycol (PEG) chains to the pyrimidinone oxygen to prolong half-life, assessed in rodent pharmacokinetic studies .

- Co-crystallization: Solve X-ray structures with target enzymes (e.g., PDE4) to guide fragment-based addition of solubilizing groups (e.g., morpholine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.